2-Methyl-1,2,3,4-tetrahydroisoquinoline

Description

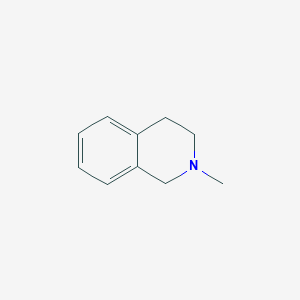

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXSVGVQGFPNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53112-33-7 (hydrochloride) | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00167086 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612-65-3 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinoline: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic molecules of significant pharmacological interest. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |

| CAS Number | 1612-65-3 | --INVALID-LINK-- |

| Boiling Point | Not definitively reported; Estimated based on related compounds (e.g., 2-Methyl-1,2,3,4-tetrahydroquinoline: 125 °C at 17 Torr) | --INVALID-LINK-- |

| Melting Point | Not available | --INVALID-LINK-- |

| pKa (predicted) | 9.66 ± 0.20 (for the parent compound 1,2,3,4-tetrahydroisoquinoline) | --INVALID-LINK-- |

| Solubility | Poor solubility has been noted for some THIQ analogs. Likely soluble in organic solvents. | --INVALID-LINK-- |

| Appearance | Colorless oil (for the related compound 2-Methyltetrahydroquinoline) | --INVALID-LINK-- |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | LGC Standards |

| Molecular Weight | 183.68 g/mol | LGC Standards |

| CAS Number | 53112-33-7 | --INVALID-LINK-- |

| Melting Point | Not available |

Synthesis and Experimental Protocols

General Synthetic Strategies

2.1.1. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by cyclization to form a tetrahydroisoquinoline.[1][2] For the synthesis of N-methylated derivatives, a secondary amine precursor can be used, or N-methylation can be performed as a subsequent step.

2.1.2. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[1]

A detailed experimental protocol for a related compound, 2-Methyl-1,2,3,4-tetrahydroquinoline, involves the reduction of 2-methylquinoline (B7769805) with sodium in ethanol.[3]

Experimental Workflow: General Synthesis of Tetrahydroisoquinolines

Caption: General synthetic routes to the tetrahydroisoquinoline core.

Biological Activity and Signaling Pathways

This compound and its analogs have garnered significant attention for their interactions with key neurological pathways, particularly the dopaminergic and glutamatergic systems. A primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters.

Monoamine Oxidase (MAO) Inhibition

N-Methyl-1,2,3,4-tetrahydroisoquinoline is oxidized by both MAO-A and MAO-B, leading to the formation of the N-methyl-isoquinolinium ion.[4] This interaction results in the inhibition of MAO, thereby increasing the synaptic availability of monoamines like dopamine (B1211576) and serotonin.[5] The inhibition of MAO by 1-methyl THIQ has been shown to shift dopamine catabolism towards the Catechol-O-methyltransferase (COMT) dependent pathway.[1]

Enzyme Kinetic Data for MAO Inhibition by N-Methyl-1,2,3,4-tetrahydroisoquinoline [4]

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |

| MAO-A | 571 ± 25 | 0.29 ± 0.06 |

| MAO-B | 463 ± 43 | 0.16 ± 0.03 |

Signaling Pathway: MAO Inhibition and Dopamine Metabolism

Caption: Inhibition of MAO by this compound alters dopamine metabolism.

Modulation of Dopaminergic and Glutamatergic Systems

The 1-methyl analog of tetrahydroisoquinoline (1MeTIQ) has been shown to possess neuroprotective properties and acts as a regulator of the dopaminergic system. It can influence dopamine release and metabolism.[6][7] Furthermore, studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), suggest a modulatory effect on glutamate (B1630785) release in the striatum. While direct evidence for this compound's effect on glutamate is limited, the known interplay between the dopaminergic and glutamatergic systems suggests a potential indirect influence.

Logical Relationship: Potential Neuroprotective Mechanism

Caption: Potential neuroprotective actions of 2-Methyl-THIQ and its analogs.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically active tetrahydroisoquinolines. Its ability to inhibit monoamine oxidase and potentially modulate key neurotransmitter systems, such as the dopaminergic and glutamatergic pathways, underscores its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate its physical and chemical properties, optimize synthetic routes, and comprehensively characterize its biological activity and signaling mechanisms. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2-Methyl-1,2,3,4-tetrahydroisoquinoline. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 7.05 | m | 4H | Aromatic C-H |

| 3.55 | s | 2H | C1-H₂ |

| 2.85 | t, J=5.8 Hz | 2H | C4-H₂ |

| 2.65 | t, J=5.8 Hz | 2H | C3-H₂ |

| 2.45 | s | 3H | N-CH₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data [1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 134.5 | C4a |

| 133.0 | C8a |

| 128.8 | C5/C8 |

| 126.3 | C6/C7 |

| 56.0 | C1 |

| 51.5 | C3 |

| 45.9 | N-CH₃ |

| 29.0 | C4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3060 - 3010 | Aromatic C-H stretch |

| 2930 - 2850 | Aliphatic C-H stretch |

| 2780 | Tertiary amine C-N stretch |

| 1600, 1495, 1450 | Aromatic C=C bending |

| 1465, 1375 | CH₂/CH₃ bending |

| 740 | Ortho-disubstituted benzene (B151609) C-H bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 147 | 80% | [M]⁺ (Molecular Ion) |

| 132 | 100% | [M-CH₃]⁺ (Base Peak) |

| 104 | 40% | [M-C₂H₅N]⁺ |

| 91 | 35% | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and interpreting the spectral data of this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

An In-depth Technical Guide to the Biological Activities of 2-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have garnered significant attention for their therapeutic potential, exhibiting anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and related THIQ derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular mechanisms and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[6][7][8] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound and related THIQ derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | Activity | Value | Reference |

| 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa, PC3, MCF-7, SKBR-3 | IC50 | 8.3 µM - 34.34 µM | [6] |

| Substituted tetrahydroisoquinoline derivatives | Colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | IC50 (KRas inhibition) | 0.9 µM - 10.7 µM | [2] |

| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa, MCF-7, MDA-MB-231 | IC50 | 0.23 µg/mL, 0.63 µg/mL, 0.74 µg/mL | [9] |

| 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Various cancer cell lines | Cytotoxicity | High |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for another 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: KRas Inhibition

Certain tetrahydroisoquinoline derivatives have been shown to inhibit KRas, a key protein in cancer signaling.[2] Inhibition of the KRas pathway can lead to decreased cell proliferation and tumor growth.

Caption: KRas signaling pathway and the inhibitory action of a THIQ derivative.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi.[1][10][11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several THIQ derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µM) | Reference |

| THIQ-dipeptide conjugate 7a | E. coli | 33 | [10][11] |

| THIQ-dipeptide conjugate 7g | E. coli | 66 | [10][11] |

| THIQ-dipeptide conjugates 7b, 7e, 7h | E. coli | 166 | [10][11] |

| THIQ-dipeptide conjugate 7c | C. albicans | 166 | [11] |

| 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline | Bacteria and Fungi | Strong activity |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ampicillin, nystatin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the THIQ derivatives in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial activity of novel compounds is a multi-step process.

Caption: General workflow for antimicrobial activity assessment.

Neuroprotective Activity

Certain 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) derivatives have shown promise as neuroprotective agents, potentially offering therapeutic avenues for neurodegenerative disorders like Parkinson's disease.[12][13][14][15] These compounds can exhibit both neuroprotective and, in some cases, neurotoxic effects depending on their substitution patterns.[12]

Key Findings on Neuroprotective Effects

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This endogenous derivative is reported to be neuroprotective.[13][14] It has been shown to counteract the toxic effects of rotenone, a pesticide that induces Parkinsonism-like symptoms in animal models.[15]

-

N-functionalized 1-MeTIQ derivatives: The addition of functional groups to the nitrogen atom of 1-MeTIQ can modulate its neuroprotective properties. For instance, 1-Me-N-propargyl-TIQ demonstrated a significant inhibitory effect against MPTP-induced reduction in striatal dopamine (B1211576) content and the number of nigral tyrosine hydroxylase-positive cells in mice.[13][14]

-

Hydroxy-1MeTIQ derivatives: Hydroxylated derivatives of 1MeTIQ have also been tested for their neuroprotective activity, with some showing greater efficacy than the parent compound.[12]

Experimental Protocol: Assessment of Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model to study Parkinson's disease and evaluate potential neuroprotective agents.[13][14]

Materials:

-

Male C57BL/6 mice

-

MPTP hydrochloride

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives

-

Saline solution

-

Apparatus for behavioral testing (e.g., open field)

-

Reagents and equipment for immunohistochemistry and HPLC analysis

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 1-MeTIQ derivative or vehicle to the mice for a specified period.

-

MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

-

Behavioral Assessment: Conduct behavioral tests (e.g., to assess bradykinesia) at a specific time point after MPTP administration.[13][14]

-

Tissue Collection and Preparation: Euthanize the mice and collect brain tissues (striatum and substantia nigra) for further analysis.

-

Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.[15]

-

Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify dopaminergic neuron loss.

Logical Relationship: Neuroprotection vs. Neurotoxicity

The biological effect of 1-MeTIQ derivatives can be modulated by their chemical structure, leading to either neuroprotective or neurotoxic outcomes.

Caption: Influence of substitution on the neuroactivity of 1-MeTIQ derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents is well-documented in the scientific literature. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers and drug development professionals in their exploration of this important chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 1-methyl-1,2,3,4-tetrahydroisoquinoline protects against rotenone-induced mortality and biochemical changes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinoline

This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydroisoquinoline, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities of its structural class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

IUPAC Name and Chemical Structure

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: this compound[1]

Other Names: 2-methyl-3,4-dihydro-1H-isoquinoline, N-Methyl-1,2,3,4-tetrahydroisoquinoline[1][2]

Chemical Structure:

(Image Source: PubChem CID 15362)

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | PubChem[1] |

| Molecular Weight | 147.22 g/mol | PubChem[1] |

| CAS Number | 1612-65-3 | PubChem[1] |

| Appearance | Colorless oil | Wikipedia |

| Boiling Point | Not available | Chemical Synthesis Database[3] |

| Melting Point | Not available | Chemical Synthesis Database[3] |

| Density | Not available | Chemical Synthesis Database[3] |

Table 2: Spectroscopic Data

| Data Type | Key Signals | Source |

| Mass Spectrometry (EI) | m/z fragments: 131 (base peak), 90.9 | Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ)[4] |

| ¹³C NMR | Data reported in J. Org. Chem. 41, 1498(1976) | PubChem[1] |

Biological Activity of Tetrahydroisoquinoline Derivatives

While specific quantitative biological data for this compound is limited in the provided search results, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6][7] Derivatives of this core structure have demonstrated a wide range of activities.[8]

Table 3: Biological Activities of Representative THIQ Derivatives

| Derivative Class | Target/Activity | Quantitative Data Example | Source |

| 1-Methyl-THIQ Analogs | Neuroprotective, Antidepressant | - | 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action[9] |

| THIQ-3-Carboxylic Acids | Bcl-2/Mcl-1 Inhibition (Anticancer) | Lead compound Kᵢ = 5.2 µM (against Bcl-2) | Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors[10] |

| 1,1-Dialkyl-THIQs | Dopamine D₂ Receptor Blocking | - | Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines[11] |

| Various Substituted THIQs | Anticonvulsant, Antibacterial | - | Biological Activities of Tetrahydroisoquinolines Derivatives[7] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the tetrahydroisoquinoline core and a common assay for evaluating cytotoxicity.

General Synthesis of N-Methyl-Tetrahydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced and N-alkylated to yield the target structure.[5]

Step 1: N-Acylation of β-Phenylethylamine

-

Dissolve β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene.

-

Add a base, for example, triethylamine (B128534) (1.2 eq), and cool the mixture to 0 °C in an ice bath.

-

Slowly add an acylating agent, such as acetyl chloride (1.1 eq), dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl derivative.

Step 2: Cyclization to 3,4-Dihydroisoquinoline (B110456)

-

Dissolve the N-acyl product from Step 1 in a solvent like acetonitrile (B52724) or toluene.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-3.0 eq).[5]

-

Reflux the mixture for 2-6 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to Tetrahydroisoquinoline

-

Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in methanol (B129727).

-

Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 1-3 hours.

-

Remove the methanol under reduced pressure, add water, and extract with DCM.

-

Dry the combined organic layers and concentrate to yield the tetrahydroisoquinoline core.

Step 4: N-Methylation

-

Dissolve the tetrahydroisoquinoline from Step 3 (1.0 eq) in a solvent like methanol or acetonitrile.

-

Add formaldehyde (B43269) (37% aqueous solution, 1.5 eq) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction, remove the solvent, and perform an aqueous work-up followed by extraction.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of chemical compounds.

-

Cell Plating: Seed cancer cells (e.g., Jurkat cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a THIQ derivative) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Apoptotic Signaling Pathway of THIQ Derivatives

Certain tetrahydroisoquinoline derivatives have been shown to induce apoptosis in human cells through the activation of MAPK signaling pathways.[12]

Caption: Apoptotic pathway induced by select THIQ derivatives.

Experimental Workflow: Bischler-Napieralski Synthesis

This diagram illustrates the key stages in the synthesis of the this compound core.

Caption: General workflow for the synthesis of 2-Methyl-THIQ.

References

- 1. This compound | C10H13N | CID 15362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. jsbms.jp [jsbms.jp]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of N-Methylated Tetrahydroisoquinolines in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated tetrahydroisoquinolines (THIQs) represent a significant class of alkaloids with a wide distribution in the natural world, found in plants, foodstuffs, and endogenously in mammals. Their structural similarity to key neurotransmitters has led to extensive research into their pharmacological and toxicological properties. This technical guide provides an in-depth overview of the natural occurrence of these compounds, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their biosynthetic and signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this fascinating group of molecules.

Natural Occurrence and Quantitative Data

N-methylated THIQs have been identified in a diverse array of natural sources. They are well-documented in various plant families, are present in certain foods and beverages as a result of fermentation or natural occurrence in raw materials, and are also synthesized endogenously in mammalian systems, including the human brain. The following tables summarize the quantitative data available for several key N-methylated THIQs.

Table 1: N-Methylated Tetrahydroisoquinolines in Plant Sources

| Compound | Plant Source | Part of Plant | Concentration | Reference |

| N-Methyl-Coclaurine | Papaver somniferum | Latex, Stem | Not Quantified | [1][2] |

| Higenamine (B191414) ((S)-(-)-demethylcoclaurine) | Nelumbo nucifera (Lotus) | Leaf (dried) | 9667.6 µg/kg | [3] |

| Higenamine ((S)-(-)-demethylcoclaurine) | Nelumbo nucifera (Lotus) | Seeds (dried) | 1183.8 µg/kg | [3] |

| Higenamine | Aconitum species | Tuber | Not Quantified | [3] |

| Higenamine | Nandina domestica | - | Not Quantified | [4][5] |

| Higenamine | Tinospora crispa | - | Not Quantified | [4][5] |

| Higenamine | Annona squamosa | - | Not Quantified | [4][6] |

| Higenamine | Aristolochia brasiliensis | - | Not Quantified | [5] |

| Higenamine | Asarum sieboldii | - | Not Quantified | [5] |

| Higenamine | Gnetum parvifolium | - | Not Quantified | [5] |

| Calycotomine | Calycotome villosa | Seeds | Not Quantified | [7] |

Table 2: N-Methylated Tetrahydroisoquinolines in Food and Beverages

| Compound | Food/Beverage Source | Concentration | Reference |

| Salsolinol (B1200041) | Banana (dried) | R/S ratio near 1 | [8] |

| Salsolinol | Cocoa products | 20–25 µg/g (racemate) | [9] |

| Salsolinol | Beer | Present | [10] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Cheese | Present | [11] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Red Wine | Present | [11] |

| N-Methyltyramine | Beer | ~ 5–8 mg/L | [12] |

| N-Methyltyramine | Barley (raw) | ~ 5 µg/g | [12] |

| N-Methyltyramine | Green Malts | ~ 21 µg/g | [12] |

| N-Methyltyramine | Kilned Malts | ~ 27 µg/g | [12] |

Table 3: Endogenous N-Methylated Tetrahydroisoquinolines in Mammalian Tissues

| Compound | Mammalian Tissue | Concentration | Reference |

| N-Methyl-(R)-salsolinol | Human Brain | Present, accumulates in nigrostriatal system | [13] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat Brain | 1.61 to 2.08 ng/g | [14] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat Liver | 1.61 to 2.08 ng/g | [14] |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Rat Brain | 4.83 to 5.22 ng/g | [14] |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Rat Liver | 4.83 to 5.22 ng/g | [14] |

| (R)-Salsolinol | Human Blood | 0.0022 +/- 0.0015 µM | [15] |

Experimental Protocols

The accurate identification and quantification of N-methylated THIQs from complex natural matrices require robust and sensitive analytical methodologies. Below are detailed protocols for the extraction and analysis of these compounds.

General Protocol for Extraction of Alkaloids from Plant Material

This protocol is a generalized acid-base extraction method suitable for the isolation of total alkaloids from dried plant material.

Materials:

-

Dried and powdered plant material

-

2% Sulfuric acid

-

Diethyl ether

-

25% Ammonia (B1221849) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Maceration: Macerate 500 mg of the dried, powdered plant material with 5 mL of methanol three times at room temperature.[16]

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the resulting residue in 10 mL of 2% sulfuric acid.

-

Defatting: Remove neutral compounds by partitioning the acidic solution with diethyl ether (3 x 10 mL) in a separatory funnel. Discard the ether layers.

-

Basification: Make the acidic aqueous phase alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution.

-

Alkaloid Extraction: Extract the liberated free alkaloids with chloroform (3 x 10 mL).

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.[16]

Protocol for Quantitative Analysis of N-Methylated THIQs by HPLC-MS/MS

This protocol outlines a method for the sensitive quantification of THIQs in biological samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation and Columns:

-

UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[17]

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Certified reference standards of the target N-methylated THIQs

-

Deuterated internal standards (e.g., 1-MeTIQ-d4)[14]

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., urine, plasma), perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile, vortexing, and centrifuging.

-

For tissue samples, homogenize in a suitable buffer and perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.[14]

-

Spike the sample with a known concentration of the deuterated internal standard before extraction.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.[17]

-

Mobile Phase B: 0.1% Formic acid in methanol.[17]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compounds of interest.

-

Flow Rate: 0.3 mL/min.[17]

-

Injection Volume: 3 µL.[17]

-

Column Temperature: 40 °C.[17]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).[14]

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each target analyte and internal standard using the reference standards.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standard solutions of known concentrations.

-

Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Protocol for GC-MS Analysis of Alkaloids

This protocol provides a general procedure for the analysis of thermally stable and volatile alkaloids using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Columns:

-

GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

A non-polar or semi-polar capillary column (e.g., TR-5 MS, 30 m x 0.25 mm x 0.25 µm).[16]

Reagents:

-

Methanol (GC grade)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation:

-

Dissolve the crude alkaloid extract in methanol to a concentration of approximately 1 mg/mL.[16]

-

If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of polar compounds.

-

-

GC Conditions:

-

MS Conditions:

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra and retention times with those of reference standards or by searching mass spectral libraries (e.g., NIST).

-

Visualizations: Pathways and Workflows

Biosynthetic Pathway of N-Methylated Tetrahydroisoquinolines in Plants

The biosynthesis of many N-methylated THIQs in plants, such as N-methyl-coclaurine, originates from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This pathway involves a series of enzymatic steps, including methylation reactions catalyzed by specific N-methyltransferases.

Caption: Biosynthesis of N-Methyl-Coclaurine from Tyrosine.

Experimental Workflow for Alkaloid Isolation and Identification

The process of isolating and identifying novel N-methylated THIQs from a natural source typically follows a multi-step workflow, from extraction to structure elucidation.

Caption: General workflow for alkaloid isolation.

Signaling Pathway of N-Methylated THIQ Neurotoxicity

Certain N-methylated THIQs, such as N-methyl-salsolinol, are known to be neurotoxic, particularly to dopaminergic neurons. Their mechanism of action can involve the inhibition of mitochondrial complex I and the generation of reactive oxygen species (ROS), leading to apoptosis.

Caption: Neurotoxic mechanism of N-Methyl-Salsolinol.

Conclusion

N-methylated tetrahydroisoquinolines are a structurally diverse and widely distributed class of natural products with significant biological activities. Their presence in the human diet and their endogenous formation in the brain underscore the importance of understanding their physiological and pathological roles. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the chemistry, biology, and therapeutic potential of these intriguing compounds. The continued development of advanced analytical techniques will undoubtedly lead to the discovery of new N-methylated THIQs and a deeper understanding of their complex interactions within biological systems.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Distribution of morphinan and benzo[c]phenanthridine alkaloid gene transcript accumulation in Papaver somninferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Further investigations into urinary higenamine – metabolite patterns and stability | Agence mondiale antidopage [wada-ama.org]

- 5. Higenamine in Plants as a Source of Unintentional Doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. memphis.edu [memphis.edu]

- 8. Influence of food intake on the enantiomeric composition of urinary salsolinol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salsolinol - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 13. N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jsbms.jp [jsbms.jp]

- 15. hmdb.ca [hmdb.ca]

- 16. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ). Due to the limited publicly available data on 2-Me-THIQ, this document leverages extensive research on its structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), and the broader class of tetrahydroisoquinolines (THIQs) to infer its potential biological activities. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to serve as a foundational resource for researchers and drug development professionals interested in this compound.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] THIQ derivatives have shown promise as anticancer, antibacterial, antiviral, and neuroprotective agents.[2][3] this compound (2-Me-THIQ) is a specific analog within this class. While direct pharmacological studies on 2-Me-THIQ are scarce, its structural similarity to the well-characterized isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), suggests a potential for interesting and therapeutically relevant biological effects. This guide aims to provide a detailed, albeit predictive, pharmacological profile of 2-Me-THIQ by examining the rich dataset available for its close analogs.

Inferred Pharmacological Profile of this compound

Based on the activities of 1-Me-THIQ and other THIQ derivatives, the potential pharmacological profile of 2-Me-THIQ is hypothesized to include interactions with monoamine oxidases, the dopaminergic system, and NMDA receptors.

Monoamine Oxidase Inhibition

1-Me-THIQ is a known reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This inhibition can lead to increased levels of monoamine neurotransmitters in the brain, which is the basis for the antidepressant effects of many MAO inhibitors.

Table 1: Monoamine Oxidase Inhibition by 1-Methyl-1,2,3,4-tetrahydroisoquinoline

| Compound | Enzyme | Ki (µM) | Species | Comments |

| 1-Me-THIQ | MAO-A | 9 | Rat Brain | Competitive, reversible inhibition.[4] |

| 1-Me-THIQ | MAO-B | 106 | Rat Brain | Noncompetitive, not fully reversible.[4] |

Dopaminergic System Modulation

The THIQ scaffold is a common feature in compounds targeting dopamine (B1211576) receptors.[5] Depending on the substitution pattern, THIQ derivatives can act as agonists, antagonists, or allosteric modulators of dopamine receptors.[6][7] 1-Me-THIQ, in particular, has demonstrated neuroprotective effects in animal models of Parkinson's disease, a disorder characterized by the loss of dopaminergic neurons.[8] This neuroprotection may be linked to its ability to modulate dopamine metabolism and protect against dopamine-related oxidative stress.[9]

Table 2: Dopamine Receptor Affinity of Selected Tetrahydroisoquinoline Derivatives

| Compound | Receptor | Ki (nM) | Assay Type |

| Apomorphine (THIQ-related) | D1 | 0.46 - 1085 | Radioligand Binding |

| DETQ (a THIQ derivative) | D1 | - | Positive Allosteric Modulator |

NMDA Receptor Antagonism

Certain THIQ derivatives have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[10] Overactivation of NMDA receptors is implicated in excitotoxicity and various neurological disorders.[11] The potential for 2-Me-THIQ to interact with the NMDA receptor warrants investigation, as this could contribute to neuroprotective effects.

Experimental Protocols

The following are generalized experimental protocols for assessing the key potential pharmacological activities of 2-Me-THIQ, based on standard assays used for related compounds.

Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of 2-Me-THIQ on MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine for MAO-A, and benzylamine (B48309) for MAO-B.

-

Procedure:

-

The reaction is initiated by adding the substrate to a mixture of the enzyme and varying concentrations of 2-Me-THIQ.

-

The reaction is incubated at 37°C and then stopped.

-

The formation of the product (4-hydroxyquinoline for MAO-A, or benzaldehyde (B42025) for MAO-B) is measured fluorometrically or spectrophotometrically.

-

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve. Ki values are determined using the Cheng-Prusoff equation.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Me-THIQ for dopamine D1 and D2 receptors.

Methodology:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing human D1 or D2 receptors.

-

Radioligand: [3H]SCH23390 for D1 receptors, and [3H]spiperone for D2 receptors.

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of 2-Me-THIQ.

-

Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., haloperidol).

-

The reaction is incubated to equilibrium and then terminated by rapid filtration.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To assess the effect of 2-Me-THIQ on extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

A microdialysis probe is surgically implanted into the striatum.

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals before and after systemic administration of 2-Me-THIQ.

-

-

Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified by HPLC with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the pharmacological investigation of 2-Me-THIQ.

Hypothetical Signaling Pathway for Neuroprotection

Caption: Hypothetical neuroprotective mechanism of 2-Me-THIQ.

Experimental Workflow for In Vitro Profiling

References

- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of natural products and clinically significant synthetic molecules.[1][2][3] Its unique structural and conformational properties allow it to interact with a wide range of biological targets, making it a highly versatile template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the THIQ core, detailing its synthesis, diverse pharmacological activities, and structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

The THIQ nucleus is an integral part of the isoquinoline (B145761) alkaloids family and is widely distributed in nature.[1][4] Synthetic THIQ analogs have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and neuroprotective properties, underscoring the immense therapeutic potential of this heterocyclic system.[1][5][6]

Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is primarily achieved through two classical and robust synthetic methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring.[7][8][9] This reaction is a cornerstone for the synthesis of a wide variety of THIQ-containing natural products and pharmaceuticals.[10]

Generalized Reaction Scheme:

A β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the 1-substituted THIQ product.[1][7]

Caption: Generalized workflow of the Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of a 1-Substituted THIQ Derivative

This protocol describes a general procedure for the Pictet-Spengler reaction.

Materials:

-

β-phenylethylamine (1.0 eq)

-

Substituted benzaldehyde (B42025) (1.1 eq)

-

Trifluoroacetic acid (TFA) (2.0 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolve β-phenylethylamine in DCM in a round-bottom flask.

-

Add the substituted benzaldehyde to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted tetrahydroisoquinoline.[11]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate.[12][13][14] This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.[1]

Generalized Reaction Scheme:

A β-arylethylamide is treated with a dehydrating agent to form a nitrilium ion intermediate, which undergoes intramolecular electrophilic aromatic substitution. The resulting 3,4-dihydroisoquinoline is then reduced to the final THIQ product.[13]

Caption: Generalized workflow of the Bischler-Napieralski reaction.

Detailed Experimental Protocol: Synthesis of a THIQ via Bischler-Napieralski Reaction

This protocol provides a general procedure for the Bischler-Napieralski reaction followed by reduction.

Materials:

-

N-acyl-β-phenylethylamine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

-

Anhydrous toluene (B28343) or acetonitrile (B52724) as solvent

-

Sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq)

-

Methanol (B129727) as solvent for reduction

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Dissolve the N-acyl-β-phenylethylamine in anhydrous toluene or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add phosphorus oxychloride to the solution at 0 °C.

-

Heat the reaction mixture to reflux (80-110 °C) and stir for 2-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution to pH 8-9.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

-

Dissolve the crude dihydroisoquinoline in methanol and cool the solution to 0 °C.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired tetrahydroisoquinoline.[6]

Pharmacological Activities of Tetrahydroisoquinoline Derivatives

The THIQ scaffold is a versatile platform that has been extensively explored for a wide range of pharmacological activities.

Anticancer Activity

Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[15][16][17] The natural product Trabectedin (Yondelis®), a complex THIQ alkaloid, is an FDA-approved drug for the treatment of soft tissue sarcoma.[18][19]

Quantitative Data on Anticancer THIQ Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| GM-3-18 | Colo320 | 0.9 - 10.7 | KRas Inhibition | [1][20] |

| GM-3-121 | MCF-7 | 0.43 (µg/mL) | Anti-angiogenesis | [1] |

| Compound 15 | MCF-7 | 15.16 | Cytotoxicity | [7] |

| Compound 7e | A549 | 0.155 | CDK2 Inhibition | [12] |

| Compound 8d | MCF7 | 0.170 | DHFR Inhibition | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

THIQ test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the THIQ compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[21][22]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antibacterial and Antifungal Activity

THIQ derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][4] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[15]

Quantitative Data on Antimicrobial THIQ Derivatives

| Compound ID | Pathogen | MIC (µg/mL) | Reference |

| 1-substituted-6,7-dimethoxy-THIQ | Various bacteria | 3.5-20 | [15] |

| THIQ derivative 2B | Methicillin-resistant S. aureus | 32 | [15] |

| Cationic THIQ-triazole 4b | S. aureus | 2-4 | [23] |

| Cationic THIQ-triazole 4b | M. tuberculosis H37Rv | 6 | [23] |

| Limacusine | M. tuberculosis | 42.6 | [24] |

| (+)-Actinodaphnine | Gram-positive bacteria | ≥50 | [13] |

| (+)-Actinodaphnine | Candida albicans | 62.5-1000 | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

THIQ test compounds

-

Positive control antibiotic/antifungal

-

Resazurin or similar viability indicator (optional)

Procedure:

-

Prepare a serial two-fold dilution of the THIQ compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with a known effective drug), a negative control (microorganism with no drug), and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator.[25]

Antiviral Activity

Certain THIQ derivatives have been identified as potent inhibitors of various viruses, including HIV and influenza.[4][11] Their mechanisms can involve the inhibition of viral enzymes like reverse transcriptase or interference with viral entry and replication processes.[26][27]

Quantitative Data on Antiviral THIQ Derivatives

| Compound ID | Virus | EC50 (µM) | Reference |

| trans-1 | SARS-CoV-2 | 3.15 | [3] |

| trans-2 | SARS-CoV-2 | 12.02 | [3] |

| Compound 172 | Influenza A | 0.489 (489.39 nM) | [26] |

| Isoquinolone 1 | Influenza A (H1N1) | Not specified | [27] |

Experimental Protocol: Anti-influenza Virus Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Minimal Essential Medium (MEM)

-

Trypsin

-

Agarose

-

THIQ test compounds

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a known dilution of influenza virus for 1 hour at 37°C.

-

Remove the virus inoculum and overlay the cells with a mixture of MEM, agarose, and different concentrations of the THIQ compound.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with formaldehyde (B43269) and stain with crystal violet.

-

Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[28]

Neuroprotective and Other Activities

The THIQ scaffold is also associated with neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities, making it a promising area of research for neurodegenerative diseases and inflammatory conditions.[5][6][25]

Quantitative Data on Neuroactive and Anti-inflammatory THIQ Derivatives

| Compound/Activity | Target/Model | IC50/Effect | Reference |

| Acetylcholinesterase Inhibition | In vitro Ellman's method | Varies with derivative | [4][17] |

| Anti-inflammatory | Carrageenan-induced paw edema | Dose-dependent reduction | [29][30] |

| Neuroprotection | Various in vitro models | Varies with derivative | [31][32] |

| COX-2 Inhibition | In vitro assay | 0.58 µM (compound 11f) | [33] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

THIQ test compounds

-

96-well plate and microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the THIQ test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding DTNB and the substrate ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product kinetically at 412 nm over several minutes.

-

The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][6]

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. SAR studies are crucial for optimizing the potency and selectivity of these compounds. For example, in anticancer THIQs, the substitution pattern on a C1-benzyl group can significantly influence tubulin polymerization inhibitory activity.[34] Similarly, for antibacterial THIQs, lipophilicity and the nature of substituents at the 5- and 8-positions play a key role in their efficacy against Mycobacterium tuberculosis.[10][13]

Conclusion

The tetrahydroisoquinoline core is undeniably a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the development of new therapeutic agents. Its synthetic accessibility through well-established reactions like the Pictet-Spengler and Bischler-Napieralski methods, combined with its broad spectrum of pharmacological activities, ensures its continued importance in drug discovery. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design, synthesis, and evaluation of novel THIQ-based compounds with enhanced therapeutic potential. Further exploration of the vast chemical space around the THIQ nucleus holds great promise for addressing unmet medical needs across various disease areas.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine [mdpi.com]

- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 6. agetds.com [agetds.com]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 9. WO2004087671A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 10. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Yondelis (trabectedin, ET-743). A semisynthetic process solves the supply problem. | Semantic Scholar [semanticscholar.org]

- 15. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 17. attogene.com [attogene.com]

- 18. organicreactions.org [organicreactions.org]

- 19. researchgate.net [researchgate.net]

- 20. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 21. chinesechemsoc.org [chinesechemsoc.org]

- 22. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]

- 23. Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 26. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 27. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. jppres.com [jppres.com]

- 33. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. WO2009053994A1 - Process for preparing pure amorphous quinapril hydrochloride - Google Patents [patents.google.com]

The Neuroprotective Potential of Tetrahydroisoquinoline (THIQ) Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Notably, numerous THIQ analogs have exhibited significant neuroprotective properties, positioning them as promising candidates for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the neuroprotective potential of THIQ analogs, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Neuroprotective THIQ Analogs

The neuroprotective efficacy of various THIQ analogs has been quantified in a range of in vitro and in vivo studies. The following tables summarize key quantitative data, including IC50 and EC50 values, to facilitate comparison across different compounds and assays.

| THIQ Analog | Assay Type | Cell Line/Model | Endpoint | IC50/EC50 | Reference |

| PAV-615 | In vivo | c9ALS/FTD mouse model | Motor performance improvement | Not Applicable | [1] |

| c9ALS/FTD mouse model | Reduction of cortical DPRs | Not Applicable | [1] | ||

| c9ALS/FTD mouse model | Reduction of pTDP-43 | Not Applicable | [1] | ||

| Higenamine | In vitro | Guinea pig ventricular myocytes | ICa-L potentiation | EC50 = 0.27 µM | [2] |

| In vitro | Guinea pig ventricular myocytes | IKs potentiation | EC50 = 0.64 µM | [2] | |

| Homo-bis-nitrones (HBNs) | In vitro | Human neuroblastoma SH-SY5Y cells | Neuroprotection against Oligomycin A/Rotenone | HBN6 EC50 = 1.24 ± 0.39 μM | [3] |